molecular formula C11H10BrNO3 B12621143 (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 917897-73-5

(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione

Cat. No.: B12621143
CAS No.: 917897-73-5
M. Wt: 284.11 g/mol
InChI Key: KUVNZBUFDTUINO-LLVKDONJSA-N
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Description

(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione is a synthetic compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a bromophenyl group and an oxazolidine ring in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3-bromobenzylamine with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors that allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring to a more reduced form.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxazolidine derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to certain enzymes or receptors, thereby modulating their activity. The oxazolidine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-5-[(3-Chlorophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
  • (5R)-5-[(3-Fluorophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
  • (5R)-5-[(3-Iodophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione

Uniqueness

The presence of the bromophenyl group in (5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct entity in chemical and biological research.

Properties

CAS No.

917897-73-5

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

(5R)-5-[(3-bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C11H10BrNO3/c1-11(9(14)13-10(15)16-11)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,14,15)/t11-/m1/s1

InChI Key

KUVNZBUFDTUINO-LLVKDONJSA-N

Isomeric SMILES

C[C@]1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)Br

Canonical SMILES

CC1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)Br

Origin of Product

United States

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